molecular formula C13H20BNO3 B2547701 3-ETHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2096339-09-0

3-ETHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B2547701
CAS No.: 2096339-09-0
M. Wt: 249.12
InChI Key: VDEDYIMLJVFTCQ-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and boronic acid, which is known for its versatility in forming carbon-carbon bonds. The pinacol ester group enhances the stability of the boronic acid, making it a valuable reagent in various chemical reactions.

Scientific Research Applications

3-Ethoxypyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 3-ethoxypyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-ethoxypyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxypyridine-4-boronic acid pinacol ester is unique due to its ethoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules that require precise functionalization.

Properties

IUPAC Name

3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-6-16-11-9-15-8-7-10(11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEDYIMLJVFTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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